Cas no 1639-43-6 (Androstenediol 3-acetate)

Androstenediol 3-acetate is a steroidal compound derived from androstenediol, modified by acetylation at the 3-position hydroxyl group. This structural alteration enhances its stability and lipophilicity, improving bioavailability and metabolic resistance. The compound serves as a precursor in steroid biosynthesis pathways, particularly for testosterone and other androgens. Its acetate group facilitates controlled release upon enzymatic hydrolysis, making it useful in research applications requiring sustained hormonal activity. Androstenediol 3-acetate is commonly employed in biochemical studies to investigate androgen metabolism, receptor interactions, and synthetic steroid derivatives. Proper handling and storage are essential to maintain its integrity, as it is sensitive to light and moisture.
Androstenediol 3-acetate structure
Androstenediol 3-acetate structure
Product Name:Androstenediol 3-acetate
CAS No:1639-43-6
MF:C21H32O3
MW:332.476986885071
MDL:MFCD00051133
CID:167055
PubChem ID:102150
Update Time:2025-05-26

Androstenediol 3-acetate Chemical and Physical Properties

Names and Identifiers

    • Androstenediol 3-acetate
    • [(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • Androst-5-ene-3,17-diol,3-acetate, (3b,17b)-
    • ANDROSTENEDIOL-3-ACETATE
    • BB_NC-0099
    • EINECS 216-681-4
    • 3-Acetate
    • ANDROSTENDIOL 3-ACETATE
    • 17-Hydroxyandrost-5-en-3-yl acetate
    • Androst-5-ene-3β,17β-diol 3-acetate
    • 5-ANDROSTEN-3-BETA, 17-BETA-DIOL 3-ACETATE
    • Androst-5-ene-3beta,17beta-diol, 3-acetate
    • 17beta-hydroxyandrost-5-ene-3beta-yl acetate
    • Androst-5-ene-3,17-diol, 3-acetate, (3beta,17beta)-
    • Androst-5-ene-3,17-diol, 3-acetate, (3.beta.,17.beta.)-
    • Androst-5-ene-3,17-diol, 3-acetate, (3beta,17beta)-; Androst-5-ene-3beta,17beta-diol, 3-acetate (6CI,7CI,8CI); 3beta-Acetoxyandrost-5-en-17beta-ol; Androstenediol 3-acetate; EM 1304; NSC 83276
    • (1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate
    • DTXSID201043156
    • Q27276091
    • Androstenediol 3-Acetate (1mg/ml in Acetonitrile)
    • NSC83276
    • NSC-83276
    • Androst-5-ene-3.beta., 3-acetate
    • ANDROSTENEDIOL 3-ACETATE, (-)-
    • SCHEMBL606997
    • AKOS015955547
    • 1639-43-6
    • UNII-D4E4G12S6G
    • Androst-5-ene-3, 3-acetate, (3.beta.,17.beta.)-
    • NSC 83276
    • EM-1304
    • NS00048511
    • (3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
    • Acetic acid (3S,8R,10R,13S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl ester
    • D4E4G12S6G
    • Androst-5-ene-3beta,17beta-diol 3-acetate
    • ANDROSTENEDIOL 3-ACETATE [MI]
    • PD162718
    • MDL: MFCD00051133
    • Inchi: 1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1
    • InChI Key: OQHMNEGOKQMOFM-BPSSIEEOSA-N
    • SMILES: O[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@@]21C)OC(C)=O

Computed Properties

  • Exact Mass: 332.23500
  • Monoisotopic Mass: 332.23514488g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 567
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1±0.1 g/cm3
  • Melting Point: 147-148°
  • Boiling Point: 436.8±45.0 °C at 760 mmHg
  • Flash Point: 170.3±21.5 °C
  • PSA: 46.53000
  • LogP: 4.24180
  • Vapor Pressure: 0.0±2.4 mmHg at 25°C

Androstenediol 3-acetate Security Information

Androstenediol 3-acetate Pricemore >>

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Additional information on Androstenediol 3-acetate

Androstenediol 3-acetate (CAS No. 1639-43-6): A Comprehensive Overview

Androstenediol 3-acetate, chemically identified by the CAS number 1639-43-6, is a significant compound in the field of biochemistry and pharmacology. This compound, belonging to the class of androgens, has garnered considerable attention due to its potential biological activities and applications in research and therapeutic development. The structure of Androstenediol 3-acetate consists of a steroidal backbone with an acetylated hydroxyl group at the 3-position, which contributes to its unique pharmacokinetic properties.

The synthesis and characterization of Androstenediol 3-acetate have been extensively studied, with methodologies focusing on achieving high purity and yield. Advanced techniques such as chromatography and spectroscopy play pivotal roles in confirming the structural integrity of this compound. Recent advancements in synthetic chemistry have enabled more efficient production methods, making Androstenediol 3-acetate more accessible for both academic research and industrial applications.

In the realm of biological activity, Androstenediol 3-acetate has been investigated for its potential role in hormone replacement therapy and as a precursor in the biosynthesis of more complex androgens. Studies have highlighted its ability to interact with various steroid receptors, suggesting possible applications in managing hormonal imbalances. The compound's metabolism and excretion pathways are also areas of active research, providing insights into its therapeutic window and potential side effects.

The pharmacological profile of Androstenediol 3-acetate has been a subject of numerous clinical trials and preclinical studies. These investigations have explored its effects on muscle mass, bone density, and cognitive function, particularly in aging populations. The results from these studies suggest that Androstenediol 3-acetate may offer benefits in mitigating age-related decline, although further research is needed to fully understand its mechanisms of action.

The chemical stability and formulation of Androstenediol 3-acetate are critical factors in determining its efficacy and safety. Researchers have developed novel delivery systems, such as liposomes and nanoparticles, to enhance the bioavailability of this compound. These advancements aim to improve therapeutic outcomes while minimizing potential adverse effects. The integration of computational modeling into drug development has also accelerated the understanding of how Androstenediol 3-acetate interacts with biological targets.

The regulatory landscape for compounds like Androstenediol 3-acetate is continually evolving, with agencies such as the FDA and EMA providing guidelines for safe usage. Compliance with these regulations ensures that researchers and clinicians can utilize this compound responsibly. Additionally, ethical considerations in human trials are paramount, emphasizing the importance of informed consent and long-term monitoring.

The future directions for research on Androstenediol 3-acetate include exploring its role in treating neurological disorders and enhancing athletic performance. Emerging evidence suggests that this compound may modulate neurotransmitter pathways, offering potential benefits in conditions such as Alzheimer's disease. Furthermore, its anabolic properties make it a candidate for developing treatments that promote muscle growth without the side effects associated with synthetic steroids.

In conclusion, represents a fascinating area of study with significant implications for medicine and biotechnology. Its unique chemical properties, coupled with promising biological activities, position it as a valuable tool for both research and therapeutic applications. As our understanding of this compound continues to grow, so too will its potential contributions to improving human health.

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